molecular formula C18H19N3O2S B296276 3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole

3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole

Cat. No. B296276
M. Wt: 341.4 g/mol
InChI Key: CPVBFTZUIQEWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole is not fully understood. However, studies have suggested that the compound inhibits the activity of specific enzymes, including acetylcholinesterase and cyclooxygenase-2 (COX-2), which are involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole has various biochemical and physiological effects. The compound has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole in lab experiments is its potential as a therapeutic agent in various fields of scientific research. However, the compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole. One of the significant areas of research is the development of new therapeutic agents based on this compound. Another direction is the study of the compound's potential use in the treatment of other diseases, including Parkinson's disease and multiple sclerosis. Further studies are also needed to fully understand the compound's mechanism of action and potential toxicity.
Conclusion:
In conclusion, 3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole is a chemical compound that has significant potential in various fields of scientific research. The compound has anti-cancer, anti-inflammatory, and neuroprotective properties and has been studied for its potential use in the treatment of Alzheimer's disease. The compound's future directions include the development of new therapeutic agents and the study of its potential use in the treatment of other diseases. However, further studies are needed to fully understand the compound's mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole involves the reaction between 2-(2-methoxyphenoxy) ethylthiol and 4-amino-3-methyl-5-phenyl-4H-1,2,4-triazole in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the yield of the desired product.

Scientific Research Applications

The compound has been studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. The compound has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found that the compound can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.

properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

3-[2-(2-methoxyphenoxy)ethylsulfanyl]-5-methyl-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C18H19N3O2S/c1-14-19-20-18(21(14)15-8-4-3-5-9-15)24-13-12-23-17-11-7-6-10-16(17)22-2/h3-11H,12-13H2,1-2H3

InChI Key

CPVBFTZUIQEWDF-UHFFFAOYSA-N

SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCCOC3=CC=CC=C3OC

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCCOC3=CC=CC=C3OC

Origin of Product

United States

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